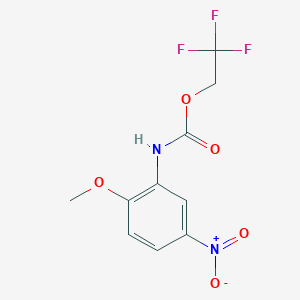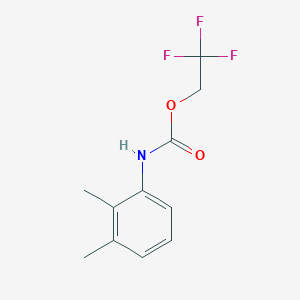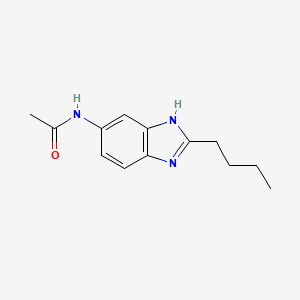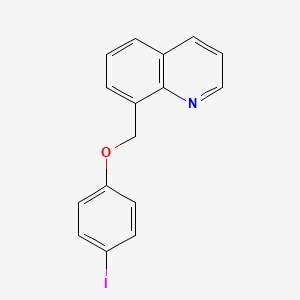
8-(4-Yodofenoximetil)quinolina
Descripción general
Descripción
8-(4-Iodophenoxymethyl)quinoline is a useful research compound. Its molecular formula is C16H12INO and its molecular weight is 361.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Iodophenoxymethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Iodophenoxymethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos y Química Medicinal
La quinolina y sus derivados, incluyendo 8-(4-Yodofenoximetil)quinolina, son cruciales en el descubrimiento de fármacos debido a su amplio espectro de actividades biológicas. Sirven como un andamiaje vital para la síntesis de compuestos con posibles efectos farmacológicos . El sustituyente de yodo en el grupo fenoximetil puede mejorar la reactividad de la molécula, convirtiéndola en un intermedio valioso en la creación de moléculas farmacológicas específicas.
Investigación Antitumoral
Las características estructurales de los derivados de la quinolina les permiten interactuar con el ADN, inhibir la síntesis del ADN e inducir el estrés oxidativo, los cuales son mecanismos cruciales en la terapia del cáncer. Los investigadores están explorando this compound por su potencial para unirse al ADN e interrumpir la proliferación de las células cancerosas .
Antiinflamatorios e Inhibición de la COX-2
Los sustituyentes en el anillo de quinolina, como el grupo 4-yodofenoximetil, han demostrado aumentar las propiedades lipofílicas de la molécula, lo que a su vez mejora su potencia e selectividad inhibitoria de la COX-2. Esto la convierte en una candidata para el desarrollo de nuevos fármacos antiinflamatorios .
Agentes Antimicrobianos y Antituberculosos
Los compuestos de quinolina han sido reconocidos por sus propiedades antimicrobianas. La introducción de grupos funcionales específicos, como el grupo yodofenoximetil, puede dar lugar a derivados con una actividad mejorada contra diversas cepas bacterianas, incluyendo las que causan la tuberculosis .
Actividad Antimalárica
Las quinolinas son históricamente conocidas por sus propiedades antimaláricas. La modificación estructural de los derivados de la quinolina puede conducir a nuevos compuestos con una potente actividad antimalárica, lo que es crucial en la lucha contra las cepas resistentes a los fármacos de la malaria .
Propiedades Antioxidantes
La estructura única de los derivados de la quinolina les confiere la capacidad de actuar como antioxidantes. Estos compuestos pueden neutralizar los radicales libres y reducir el estrés oxidativo, lo que es beneficioso para prevenir diversas enfermedades .
Terapéutica Cardiovascular
Debido a sus diversas actividades biológicas, los derivados de la quinolina están siendo estudiados por sus posibles aplicaciones en el tratamiento de las enfermedades cardiovasculares. Pueden ofrecer nuevas vías para la intervención terapéutica en afecciones como la hipertensión y las arritmias .
Química Orgánica Sintética
En el campo de la química orgánica sintética, this compound se utiliza como intermedio para la construcción de moléculas complejas. Su reactividad, particularmente debido al átomo de yodo, permite diversas transformaciones que son esenciales en la síntesis de nuevos compuestos orgánicos .
Propiedades
IUPAC Name |
8-[(4-iodophenoxy)methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-6-8-15(9-7-14)19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSNRSTHJSBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)COC3=CC=C(C=C3)I)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)
![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)

![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)
![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)
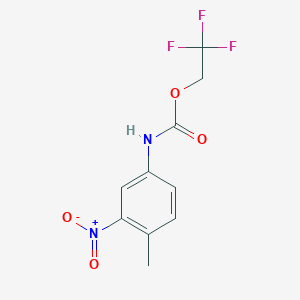
![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)
